molecular formula C15H18N2O5S B5558476 methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate

methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate

Cat. No. B5558476
M. Wt: 338.4 g/mol
InChI Key: YVEOXZYNAPWPQE-UHFFFAOYSA-N
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Description

Methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioester derivative of 2-nitro-4-carbonylphenylpiperidine and has been shown to possess interesting biological properties.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Antihypertensive Agents : A study on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases highlights their potential as antihypertensive α-blocking agents. These compounds, derived from various chemical reactions involving methyl 2-(thiazol-2-ylcarbamoyl)acetate, exhibit good antihypertensive activity and low toxicity (B. F. Abdel-Wahab et al., 2008).
  • Facile Synthesis of Thiophenes : Another research demonstrates the facile synthesis of 3-alkylamino-5-arylthiophenes with a variety of substituents, showcasing a method for creating compounds with potential applications in various chemical processes (Kim & Kim, 2000).

Biological Activities

  • DNA-binding Studies : Studies on new nitrosubstituted acyl thioureas, including 1-acetyl-3-(4-nitrophenyl)thiourea and others, have been synthesized and characterized. Preliminary investigations into their anti-cancer potencies through DNA interaction studies using various methodologies suggest significant binding constants, indicating potential therapeutic applications (Shaista Tahir et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a pharmaceutical, its mechanism of action could involve interactions with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential biological effects. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their reactivity and properties, and evaluate their potential applications in areas such as pharmaceuticals and materials science .

properties

IUPAC Name

methyl 2-[2-nitro-4-(piperidine-1-carbonyl)phenyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-22-14(18)10-23-13-6-5-11(9-12(13)17(20)21)15(19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEOXZYNAPWPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)C(=O)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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